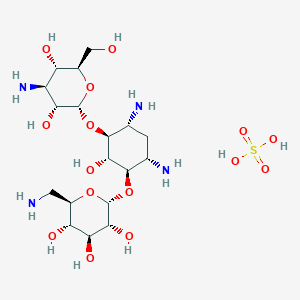![molecular formula C7H12O2 B090131 1,4-Dioxaspiro[4.4]nonane CAS No. 176-32-9](/img/structure/B90131.png)
1,4-Dioxaspiro[4.4]nonane
Übersicht
Beschreibung
1,4-Dioxaspiro[4.4]nonane is a spirocyclic compound, which is a part of a broader class of compounds characterized by their spiro-connected cyclic structures. These compounds have been the subject of various synthetic strategies due to their presence in numerous natural products and their potential applications in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been explored through various methods. For instance, the SnCl4-mediated reactions of cyclopropyl alkyl ketones with alpha-ketoesters have been used to synthesize 1,6-dioxaspiro[4.4]non-3-en-2-ones with high stereoselectivities . Another approach involves the synthesis of asymmetrically substituted tetraoxaspiro[4.4]nonane monomers, which can undergo photoinitiated cationic polymerization . Additionally, the double intramolecular hetero-Michael addition has been employed to create a 2,9-dioxabicyclo[3.3.1]nonane system, which is structurally related to the core of azaspiracid natural products .
Molecular Structure Analysis
The molecular structure of 1,4-Dioxaspiro[4.4]nonane and its derivatives is characterized by the presence of two oxygen atoms incorporated into the spirocyclic framework. This structural motif is versatile and can be further functionalized to create a variety of compounds with different properties and applications. The synthesis of 1,6-dioxa-3,9-diazaspiro[4.4]nonanes introduces nitrogen atoms into the spirocyclic system, leading to a new class of oxy-oxazolidinones .
Chemical Reactions Analysis
Spirocyclic compounds like 1,4-Dioxaspiro[4.4]nonane can undergo various chemical reactions. For example, a cascade process involving [3,3]-sigmatropic rearrangement has been used to synthesize 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones . Nitroso-ene cyclization has been utilized to construct 1-azaspiro[4.4]nonane, which is a key structural motif in the synthesis of cephalotaxine . Regioselective synthesis methods have also been developed to create 1,7-dioxaspiro[4.4]nonanes from a trimethylenemethane dianion synthon .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-Dioxaspiro[4.4]nonane derivatives are influenced by their molecular structure. For instance, the asymmetrically substituted tetraoxaspiro[4.4]nonane monomer is liquid at room temperature and can polymerize upon photoinitiation . The identification of 2-ethyl-1,6-dioxaspiro[4.4]nonane as an aggregation pheromone in bark beetles highlights the biological significance of these compounds and their potential use in pest control . The synthesis of functionalized dioxaspiro[4,5]decanes demonstrates the versatility of these compounds and their ability to be substituted in various positions to achieve high stereoselectivity . The separation and absolute configurations of enantiomers of 1-azaspiro[4.4]nonane-2,6-dione further illustrate the chiral nature of these molecules and their relevance in asymmetric synthesis .
Wissenschaftliche Forschungsanwendungen
-
Thermophysical Property Data Analysis
- Field : Thermodynamics
- Application : “1,4-Dioxaspiro[4.4]nonane” is included in a collection of critically evaluated thermodynamic property data for pure compounds, with a primary focus on organics .
- Methods : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The database provides access to a variety of properties such as normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, and heat capacity at saturation pressure .
-
Chemical Synthesis
- Field : Chemistry
- Application : “1,4-Dioxaspiro[4.4]nonane” is used in the field of chemistry for various synthesis processes .
- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis process being carried out .
- Results : The outcomes obtained would also vary based on the specific synthesis process .
-
Curing Agent
- Field : Polymer Chemistry
- Application : “1,4-Dioxaspiro[4.4]nonane” can be used as a curing agent in the synthesis of polymers .
- Methods : In one example, it was used to cure diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as an initiator .
- Results : The specific results or outcomes would depend on the particular synthesis process and the properties of the resulting polymer .
-
Commercial Availability
- Field : Chemical Supply
- Application : “1,4-Dioxaspiro[4.4]nonane” is commercially available and can be purchased from chemical suppliers for use in various scientific research applications .
- Methods : The specific methods of application or experimental procedures would depend on the particular research application .
- Results : The outcomes obtained would also vary based on the specific research application .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4-dioxaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-4-7(3-1)8-5-6-9-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDXSTIWUARVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.4]nonane | |
CAS RN |
176-32-9 | |
| Record name | 1,4-dioxaspiro[4.4]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)


![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)





![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)